molecular formula C20H18FN7O B2989947 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034422-48-3

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2989947
CAS No.: 2034422-48-3
M. Wt: 391.41
InChI Key: MTNDENHZWRVUPZ-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core fused to a pyrrolidine ring, with a 4-(4-fluorophenyl)-substituted pyrrole carboxamide moiety. This structure combines aromatic and aliphatic heterocycles, likely designed to optimize interactions with biological targets such as kinases or G protein-coupled receptors. The 4-fluorophenyl group enhances lipophilicity and may improve binding affinity through π-π stacking or hydrophobic interactions .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN7O/c21-15-3-1-13(2-4-15)14-9-17(23-10-14)20(29)25-16-5-7-27(11-16)18-19-26-24-12-28(19)8-6-22-18/h1-4,6,8-10,12,16,23H,5,7,11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDENHZWRVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo[4,3-a]pyrazine moiety, a pyrrolidine ring, and a fluorophenyl group. The molecular formula and weight are not explicitly provided in the search results; however, it can be inferred from similar compounds that it possesses unique electronic properties due to the presence of the triazole and pyrazine rings.

PropertyValue
CAS Number1613021-85-4
Molecular WeightApprox. 393.38
Key Functional GroupsTriazole, Pyrazine, Pyrrolidine

The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with receptors to modulate signaling pathways that influence cell proliferation and apoptosis.

For instance, related compounds have shown potential as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy .

Anticancer Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyrazine derivatives in cancer treatment. For example:

  • Inhibition of PD-1/PD-L1 : Certain derivatives have been shown to effectively inhibit the PD-1/PD-L1 pathway, promoting T-cell activation and enhancing anti-tumor immunity .

Antimalarial Activity

Triazolo derivatives have also been investigated for their antimalarial properties. A study designed a library of compounds that included triazolo derivatives and evaluated their activity against Plasmodium falciparum. Some compounds exhibited promising IC50 values in the low micromolar range, indicating potential as antimalarial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the triazolo and fluorophenyl groups can significantly enhance biological activity. For instance:

  • Fluorination : The introduction of fluorine atoms has been associated with increased binding affinity to target proteins due to enhanced hydrophobic interactions.

Case Study 1: Immunotherapy Development

A novel series of [1,2,4]triazolo derivatives were synthesized and tested for their ability to inhibit PD-L1 interactions. Among these compounds, one exhibited an IC50 value of 92.3 nM and significantly increased interferon-gamma production in co-culture assays involving T cells . This finding underscores the potential for developing new immunotherapeutics based on triazolo derivatives.

Case Study 2: Antimalarial Screening

In another study focusing on antimalarial activity, a library of [1,2,4]triazolo derivatives was screened against Plasmodium falciparum. Compounds with IC50 values as low as 2.24 μM were identified as potent inhibitors of falcipain-2, a critical enzyme for the parasite's lifecycle . This highlights the therapeutic promise of these compounds in treating malaria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the triazolo[4,3-a]pyrazine-pyrrolidine scaffold but differing in their carboxamide substituents. Key distinctions in molecular structure, physicochemical properties, and inferred bioactivity are highlighted.

Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Notable Features
Target Compound 4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide C22H19FN8O* ~438.43 Fluorophenyl enhances lipophilicity; pyrrole core
N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide 1-methyl-3-phenyl-1H-pyrazole-5-carboxamide C20H20N8O 388.4 Pyrazole with methyl/phenyl groups; higher rigidity
N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide 1-methyl-2-oxo-dihydropyridine-3-carboxamide C16H17N7O2 339.35 Oxo group increases polarity; reduced steric bulk
N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide Thiophene-3-carboxamide C15H15N7OS ~357.39† Sulfur atom alters electronic properties

*Inferred based on structural similarity; †Calculated from molecular formula.

Key Differences and Implications

Substituent Electronic Effects: The target compound’s pyrrole-2-carboxamide with a 4-fluorophenyl group provides a planar aromatic system, favoring interactions with hydrophobic pockets in proteins. The pyrazole analog includes a methyl group that may reduce metabolic oxidation, while its phenyl ring could enhance π-π stacking compared to the target’s fluorophenyl group.

Polarity and Solubility :

  • The dihydropyridine-3-carboxamide in contains an oxo group, increasing polarity and aqueous solubility compared to the more hydrophobic fluorophenyl substituent in the target compound.

Structural Rigidity :

  • The pyrazole ring in introduces conformational rigidity, which might improve target selectivity but reduce adaptability to dynamic binding sites. The pyrrole core in the target compound offers moderate flexibility.

Patent and Pharmacological Context

Patent applications (–5) highlight the therapeutic interest in triazolo[4,3-a]pyrazine derivatives, particularly as kinase inhibitors or anti-inflammatory agents. For example, describes a pyrazolo[3,4-d]pyrimidine compound with fluorophenyl groups, underscoring the role of fluorine in enhancing bioavailability and target engagement . The target compound’s fluorophenyl-pyrrole design aligns with these trends but lacks direct bioactivity data for conclusive comparison.

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